1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as furan, pyridazine, triazole, and pyrimidine rings. These intermediates are then coupled through various condensation and substitution reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The triazole and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with similar furan and pyrrole structures, used in organic electronics.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar pyridazine and imidazole structures, investigated as mTOR inhibitors.
Uniqueness
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2/c30-20(25-17-9-19(23-12-22-17)29-13-21-11-24-29)14-3-1-7-28(10-14)18-6-5-15(26-27-18)16-4-2-8-31-16/h2,4-6,8-9,11-14H,1,3,7,10H2,(H,22,23,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBPSJURRVLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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